(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid

Description

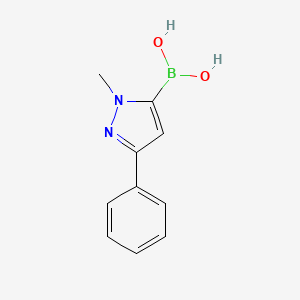

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid (CAS 1487353-35-4) is an organoboron compound with the molecular formula C₁₀H₁₁BN₂O₂ and an average molecular mass of 202.022 g/mol . Its structure features a pyrazole ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position, while the boronic acid (-B(OH)₂) moiety is attached at the 5-position of the pyrazole. This configuration imparts unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl derivatives . The compound is commercially available with a purity of ≥95% and is typically stored under refrigerated conditions .

Properties

Molecular Formula |

C10H11BN2O2 |

|---|---|

Molecular Weight |

202.02 g/mol |

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C10H11BN2O2/c1-13-10(11(14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7,14-15H,1H3 |

InChI Key |

CNRWTEMHIJEHTF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NN1C)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 1-methylpyrazole with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols or alkanes.

Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form biaryl compounds.

Biology: Investigated for its potential as a biological probe due to its ability to form reversible covalent bonds with diols and other biomolecules.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) substituent in 344591-91-9 lowers the pKa compared to the phenyl-substituted analogue, enhancing its Lewis acidity and reactivity in aqueous media . This property is critical for applications requiring rapid boronate ester formation, such as glucose sensing .

- Steric Effects : Ethyl-substituted analogues (e.g., 1095080-54-8 ) exhibit increased steric hindrance, reducing their efficiency in cross-coupling reactions compared to the methyl-substituted target compound .

- Fluorine Substitution : The fluoro-substituted analogue (C₁₀H₉BFN₂O₂ ) demonstrates improved binding selectivity toward diols due to fluorine’s electronegativity, making it suitable for saccharide-sensing arrays .

Acidity and Reactivity

Table 2: pKa and Binding Affinity Comparisons

Analysis :

- The target compound’s pKa (~8.5–9.2) is lower than traditional boronic acids like 3-AcPBA (~9.5) due to the phenyl group’s resonance stabilization of the boronate anion . However, it is less acidic than trifluoromethyl-substituted analogues (pKa ~7.8–8.3), where the -CF₃ group exerts a stronger electron-withdrawing effect .

- The glucose association constant for the phenyl-substituted compound (1–10 M⁻¹) is modest compared to optimized boronic acids used in physiological sensing (e.g., derivatives with K > 100 M⁻¹) .

Table 3: Antiproliferative and Enzymatic Inhibition Profiles

Insights :

- While the target compound’s biological activity remains underexplored, in silico studies suggest it may inhibit fungal histone deacetylases (HDACs) at micromolar concentrations, similar to structurally related boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀ ~1 µM) .

- Analogues with extended aromatic systems (e.g., phenanthren-9-yl boronic acid) show superior cytotoxicity due to enhanced membrane permeability and target engagement .

Biological Activity

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid is an organoboron compound with significant biological activity, particularly in the context of medicinal chemistry. Its structure features a boronic acid functional group attached to a pyrazole ring, which contributes to its potential as a pharmaceutical agent. This article delves into its biological activities, focusing on enzyme inhibition, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is CHB NO. The compound is characterized by:

- Methyl Group at the 1-position of the pyrazole ring.

- Phenyl Group at the 3-position of the pyrazole ring.

- A Boron Atom associated with a hydroxyl group, forming a boronic acid.

This unique structure allows it to interact with various biological targets, influencing enzyme activities and cellular signaling pathways.

Enzyme Inhibition and Anticancer Activity

Research indicates that this compound acts as an inhibitor of specific enzymes, notably tyrosine-protein phosphatase non-receptor type 1 (PTPN1). This enzyme is crucial in regulating cellular signaling pathways involved in cancer progression. Inhibition of PTPN1 can lead to altered signaling that may suppress tumor growth and metastasis .

Case Study: Anticancer Effects

A study investigating the effects of pyrazole derivatives on breast cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity. The research highlighted that certain pyrazoles could enhance the efficacy of doxorubicin, a common chemotherapeutic agent, particularly in Claudin-low breast cancer subtypes .

Pharmacological Activities

In addition to its role as an enzyme inhibitor, this compound has shown various pharmacological activities:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have indicated that modifications in the pyrazole structure can enhance this activity, making them potential candidates for new anti-inflammatory drugs .

- Antimicrobial Activity : Some derivatives have demonstrated notable antimicrobial effects against various pathogens. The mechanism often involves interference with bacterial signaling pathways or direct action on microbial structures .

- Analgesic Properties : Research has also explored the analgesic potential of pyrazole compounds, particularly their antagonistic effects on pain pathways mediated by receptors such as TRPV1 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of this compound. The following table summarizes some structurally similar compounds and their similarity indices:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid | Trifluoromethyl group instead of phenyl | 0.65 |

| (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | Different position of trifluoromethyl | 0.62 |

| (1-Isopropyl-1H-pyrazol-5-yl)boronic acid | Isopropyl substitution at the 1-position | 0.65 |

| (1-Methyl-1H-pyrazol-5-yl)boronic acid | Lacks phenyl substitution | 0.73 |

| (1-Ethyl-1H-pyrazol-5-yl)boronic acid | Ethyl substitution at the 1-position | 0.67 |

This table illustrates how variations in substituents can affect biological activity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.